molecular formula C8H11ClO B13190888 3-(3-Chloro-2-methylpropyl)furan

3-(3-Chloro-2-methylpropyl)furan

Cat. No.: B13190888
M. Wt: 158.62 g/mol
InChI Key: IKMNUJCMHOXJKV-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylpropyl)furan is an organic compound with the molecular formula C8H11ClO. It is a furan derivative, characterized by a furan ring substituted with a 3-chloro-2-methylpropyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-(3-Chloro-2-methylpropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction is mediated by boron trifluoride etherate (BF3·Et2O) and proceeds through a formal [4 + 1] cycloaddition, followed by cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride (HCl) in a one-flask approach . This method is advantageous due to its metal-free and oxidant-free conditions, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylpropyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form different furan derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted furans depending on the nucleophile used.

    Oxidation Reactions: Products include furan derivatives with different oxidation states.

    Reduction Reactions: Products include reduced furan derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2-methylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

3-(3-chloro-2-methylpropyl)furan

InChI

InChI=1S/C8H11ClO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3

InChI Key

IKMNUJCMHOXJKV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=COC=C1)CCl

Origin of Product

United States

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